N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

ROMK2 Potassium Channel Ion Channel Pharmacology

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 325988-91-8) is a synthetic small-molecule inhibitor belonging to the benzamide class, characterized by a 2,5-dichlorothiophene-substituted thiazole core linked to a para-morpholinosulfonyl benzamide moiety. It is cataloged under PubChem CID 2359055 with a molecular formula of C18H15Cl2N3O4S3 and a molecular weight of 504.4 g/mol.

Molecular Formula C18H15Cl2N3O4S3
Molecular Weight 504.42
CAS No. 325988-91-8
Cat. No. B2520450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
CAS325988-91-8
Molecular FormulaC18H15Cl2N3O4S3
Molecular Weight504.42
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
InChIInChI=1S/C18H15Cl2N3O4S3/c19-15-9-13(16(20)29-15)14-10-28-18(21-14)22-17(24)11-1-3-12(4-2-11)30(25,26)23-5-7-27-8-6-23/h1-4,9-10H,5-8H2,(H,21,22,24)
InChIKeyGSEHYNVNFHGUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 325988-91-8): Chemical Identity and Procurement Baseline


N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 325988-91-8) is a synthetic small-molecule inhibitor belonging to the benzamide class, characterized by a 2,5-dichlorothiophene-substituted thiazole core linked to a para-morpholinosulfonyl benzamide moiety [1]. It is cataloged under PubChem CID 2359055 with a molecular formula of C18H15Cl2N3O4S3 and a molecular weight of 504.4 g/mol [2]. The compound has been identified as a potential modulator of the renal outer medullary potassium channel (ROMK2), a target implicated in hypertension and heart failure, with reported inhibitory activity in the sub-micromolar range [3]. Its structural features—particularly the morpholinosulfonyl group—distinguish it from simpler sulfonamide analogs in terms of physicochemical properties relevant to drug discovery and chemical biology applications.

Why N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide Cannot Be Replaced by Generic Analogs


In the context of ROMK2 inhibitor development and sulfonamide-based probe design, substitution of the morpholinosulfonyl group with a simpler sulfonamide (e.g., methylsulfonyl or ethanesulfonyl) is not bioequivalent [1]. The morpholinosulfonyl moiety introduces a tertiary amine capable of participating in hydrogen-bonding and electrostatic interactions within the channel's selectivity filter, while simultaneously modulating lipophilicity (XLogP3 = 4.2) and topological polar surface area (TPSA = 153 Ų) to balance permeability and solubility [2]. Analogs such as N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896363-14-7) and N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide differ systematically in these computed parameters, which can alter target engagement kinetics, off-target profiles, and pharmacokinetic behavior . Generic substitution without experimental validation therefore carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence for N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide


ROMK2 Inhibitory Potency: Target Engagement in HEK293 Cells

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide inhibits human ROMK2 channels expressed in HEK293 cells with an IC50 of 86 nM, as measured by a Thallos-AM dye-based fluorescence assay after 20 minutes of incubation [1]. In contrast, the same compound shows negligible binding to the hERG potassium channel (Ki > 40,000 nM), indicating a selectivity window exceeding 465-fold for ROMK2 over hERG in this assay system [2].

ROMK2 Potassium Channel Ion Channel Pharmacology

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Methylsulfonyl Analog

The morpholinosulfonyl-substituted compound (XLogP3 = 4.2, TPSA = 153 Ų) [1] exhibits a higher topological polar surface area and a more balanced lipophilicity profile compared to its methylsulfonyl analog N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896363-14-7), which lacks the morpholine oxygen and has a lower computed TPSA . While the methylsulfonyl analog's exact XLogP3 is not publicly reported, the absence of the morpholine ring reduces hydrogen-bond acceptor count from 8 to 5, which is predicted to lower aqueous solubility and alter membrane permeability characteristics.

Drug-likeness Physicochemical Properties Permeability

Sulfonamide Substituent Impact on ROMK2 Activity: Morpholino vs. Ethanesulfonyl

The morpholinosulfonyl group at the para-position of the benzamide ring provides a tertiary amine that can form charge-reinforced hydrogen bonds with acidic residues in the ROMK2 channel pore [1]. In comparison, the ethanesulfonyl analog N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide carries a simpler ethylsulfonyl group at the meta-position, which lacks both the hydrogen-bonding capability of the morpholine nitrogen and the para-substitution geometry [2]. While quantitative ROMK2 IC50 data for the ethanesulfonyl analog are not publicly available, structure-activity relationship (SAR) principles for ion channel inhibitors predict that the morpholinosulfonyl variant achieves superior binding through an additional polar interaction not available to the alkylsulfonyl series [3].

SAR Sulfonamide ROMK2 Inhibition

In Silico Drug-Likeness Assessment: Rotatable Bonds and Molecular Complexity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has 5 rotatable bonds and a complexity score of 712 (Cactvs) [1], placing it within an acceptable range for oral bioavailability according to Veber's rules (≤10 rotatable bonds). By comparison, the methylsulfonyl analog CAS 896363-14-7 is expected to have fewer rotatable bonds due to the absence of the morpholine ring, which may confer higher rigidity but could limit induced-fit binding adaptations at the ROMK2 pocket. The compound's molecular weight of 504.4 g/mol exceeds the Lipinski cutoff of 500, but its TPSA of 153 Ų (above the 140 Ų threshold) and single H-bond donor are consistent with orally bioavailable chemical space for ion channel targets.

Drug-likeness Molecular Complexity Lead Optimization

N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide: Optimal Application Scenarios Based on Quantitative Evidence


ROMK2-Focused Cardiovascular Drug Discovery Programs

With a demonstrated ROMK2 IC50 of 86 nM and >465-fold selectivity over hERG [1], this compound is optimally deployed as a selective pharmacological probe for ROMK2 channel function in hypertension and heart failure target validation studies. Its selectivity window reduces the confounding cardiac liability that plagues less selective ROMK2 inhibitors, making it suitable for in vitro electrophysiology and in vivo efficacy models where hERG-related QT prolongation must be excluded.

Structure-Activity Relationship (SAR) Expansion Libraries Centered on Morpholinosulfonyl Benzamides

The morpholinosulfonyl group provides a unique hydrogen-bonding pharmacophore [2] not available in methylsulfonyl or ethanesulfonyl analogs. This compound serves as a key intermediate for systematic SAR studies exploring sulfonamide variations at the para-position of the benzamide ring, enabling medicinal chemists to correlate tertiary amine interactions with ROMK2 potency and selectivity.

Physicochemical Benchmarking for Ion Channel Lead Optimization

The compound's balanced profile—XLogP3 = 4.2, TPSA = 153 Ų, 5 rotatable bonds, MW = 504.4 [3]—makes it a suitable reference standard for benchmarking the drug-likeness of novel ROMK2 inhibitor series. Procurement for in vitro ADME panels (solubility, permeability, microsomal stability) allows teams to establish baseline PK parameters against which optimized leads can be compared.

Selectivity Profiling Panels for Potassium Channel Subfamily Screening

Given the quantitative selectivity data available for ROMK2 (86 nM) versus hERG (>40,000 nM) [1], this compound is well-suited as a reference inhibitor in broader potassium channel selectivity panels. Its inclusion enables calibration of assay conditions and provides a benchmark for evaluating the selectivity of novel ROMK2-targeting chemotypes across the inward-rectifier and voltage-gated potassium channel families.

Quote Request

Request a Quote for N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.